N'-[2-(methylsulfanyl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide
Description
N'-[2-(Methylsulfanyl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide is a synthetic ethanediamide derivative featuring a morpholine-substituted cyclobutylmethyl group and a 2-(methylsulfanyl)phenyl moiety. Its structure combines a rigid cyclobutane ring with the polar morpholine group, which may influence solubility and conformational stability. The methylsulfanyl (SCH₃) substituent on the phenyl ring is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and metabolic stability .
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-25-15-6-3-2-5-14(15)20-17(23)16(22)19-13-18(7-4-8-18)21-9-11-24-12-10-21/h2-3,5-6H,4,7-13H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOCJYYKCBXMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(methylsulfanyl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(methylsulfanyl)aniline with cyclobutanone in the presence of a base to form an intermediate. This intermediate is then reacted with morpholine and ethanediamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(methylsulfanyl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N’-[2-(methylsulfanyl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(methylsulfanyl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other ethanediamide derivatives, as illustrated below:
Structural and Functional Analysis
- Rigidity vs. Flexibility : The target compound’s cyclobutane ring introduces strain and rigidity, contrasting with the piperidine ring in , which offers greater conformational flexibility. Cyclobutane’s strain may reduce metabolic degradation but could also limit binding to flexible protein pockets.
- Polarity and Solubility: The morpholine group in the target compound is more polar than the piperidine in , suggesting better aqueous solubility. However, compounds like with hexylamino chains prioritize lipophilicity, likely favoring membrane penetration.
Biological Activity
N'-[2-(methylsulfanyl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula: C19H24N2OS
- Molecular Weight: 336.47 g/mol
- Functional Groups: Contains a methylsulfanyl group, a morpholine ring, and an ethanediamide moiety.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structural components suggest potential activity at serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and antipsychotic effects .
Anti-inflammatory Effects
Compounds with similar structures have shown promising anti-inflammatory effects. For example, derivatives demonstrated selective inhibition of COX-2 enzymes, which are crucial in inflammatory processes. The most potent derivatives achieved IC50 values below 0.3 µM, indicating strong inhibitory capacity . This suggests that this compound may also possess anti-inflammatory properties.
Case Study: Serotonin Receptor Activity
In a study examining N-substituted (2-phenylcyclopropyl)methylamines, compounds similar to this compound were found to exhibit selective agonism at the 5-HT2C receptor. These compounds showed functional selectivity favoring Gq signaling pathways over β-arrestin recruitment, which is essential for developing new antipsychotic medications .
Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
